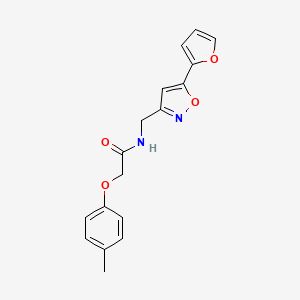

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(p-tolyloxy)acetamide

CAS No.: 1105204-81-6

Cat. No.: VC4506352

Molecular Formula: C17H16N2O4

Molecular Weight: 312.325

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1105204-81-6 |

|---|---|

| Molecular Formula | C17H16N2O4 |

| Molecular Weight | 312.325 |

| IUPAC Name | N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-(4-methylphenoxy)acetamide |

| Standard InChI | InChI=1S/C17H16N2O4/c1-12-4-6-14(7-5-12)22-11-17(20)18-10-13-9-16(23-19-13)15-3-2-8-21-15/h2-9H,10-11H2,1H3,(H,18,20) |

| Standard InChI Key | DVVLBUHUCGQMKF-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=CO3 |

Introduction

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(p-tolyloxy)acetamide is a synthetic organic compound with a structure that combines a furan ring, an isoxazole moiety, and a p-tolyloxyacetamide group. These structural features suggest potential for biological activity, as such heterocyclic systems are often associated with pharmacological applications.

Structural Features

The compound consists of:

-

Furan Ring: Known for its electron-rich aromaticity, contributing to potential reactivity and biological interactions.

-

Isoxazole Ring: A five-membered heterocycle containing both oxygen and nitrogen, often found in bioactive molecules.

-

p-Tolyloxyacetamide Group: Incorporates a methyl-substituted phenyl ether linked to an acetamide, which may enhance solubility and binding affinity in biochemical environments.

Synthesis Pathway

Although specific synthesis details for this compound are unavailable in the provided sources, compounds with similar structures are typically synthesized through multi-step organic reactions involving:

-

Cyclization reactions to form the isoxazole ring.

-

Functionalization of the furan ring.

-

Etherification to introduce the p-tolyloxy group.

These steps are complemented by purification techniques such as recrystallization or chromatography.

Potential Applications

Heterocyclic compounds like N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(p-tolyloxy)acetamide are often explored for:

-

Pharmacological Activity:

-

Drug Design: The combination of heterocycles and functional groups suggests potential as a lead compound in drug discovery programs targeting enzymes or receptors.

-

Molecular Docking Studies: Computational studies could predict its binding affinity to biological targets like enzymes or proteins .

Analytical Characterization

The characterization of such compounds typically involves:

-

Spectroscopic Techniques:

-

NMR (1H and 13C): To confirm the chemical environment of protons and carbons.

-

Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

-

Infrared Spectroscopy (IR): To identify functional groups like amides and ethers.

-

-

Crystallography: X-ray diffraction could elucidate its three-dimensional structure.

Research Findings on Related Compounds

Studies on structurally related compounds provide insights into possible activities:

-

Compounds with furan-isoxazole scaffolds have shown antimicrobial activity by disrupting bacterial cell walls .

-

Isoxazole derivatives have been evaluated for anticancer properties due to their ability to induce apoptosis in cancer cells .

-

Molecular docking studies of similar acetamides indicate potential as enzyme inhibitors, particularly targeting inflammatory pathways like 5-lipoxygenase .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume